![molecular formula C18H17N3O5S2 B14586084 2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid CAS No. 61100-00-3](/img/structure/B14586084.png)
2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid is an organic compound that features a complex structure with both aromatic and sulfonic acid groups. This compound is notable for its vibrant color and is often used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid typically involves a multi-step process. One common method includes the diazotization of 4-aminonaphthalene followed by coupling with benzene-1-sulfonyl chloride. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of dyes and pigments.
Biology: In the study of enzyme interactions and as a staining agent.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of colorants and as an intermediate in chemical manufacturing.
作用机制
The mechanism by which 2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with aqueous environments.
相似化合物的比较
Similar Compounds
- 4-Aminonaphthalene-1-sulfonic acid
- Benzene-1-sulfonyl chloride
- Azo dyes with similar structures
Uniqueness
2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid is unique due to its specific combination of aromatic, azo, and sulfonic acid groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in dye and pigment synthesis.
属性
CAS 编号 |
61100-00-3 |
|---|---|
分子式 |
C18H17N3O5S2 |
分子量 |
419.5 g/mol |
IUPAC 名称 |
2-[3-[(4-aminonaphthalen-1-yl)diazenyl]phenyl]sulfonylethanesulfonic acid |
InChI |
InChI=1S/C18H17N3O5S2/c19-17-8-9-18(16-7-2-1-6-15(16)17)21-20-13-4-3-5-14(12-13)27(22,23)10-11-28(24,25)26/h1-9,12H,10-11,19H2,(H,24,25,26) |
InChI 键 |
PPTCNERTCVJMDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)CCS(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


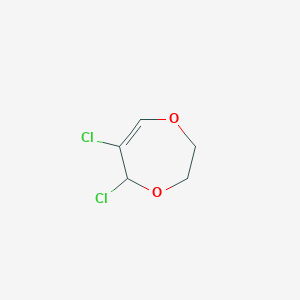
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
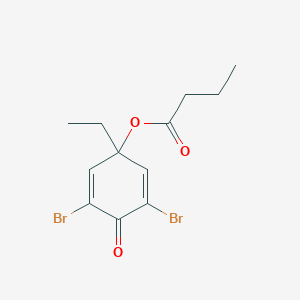

![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
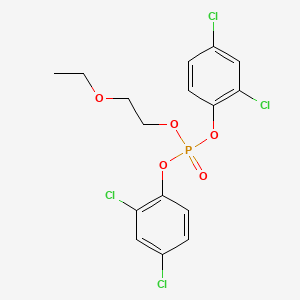
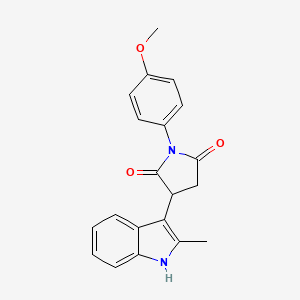
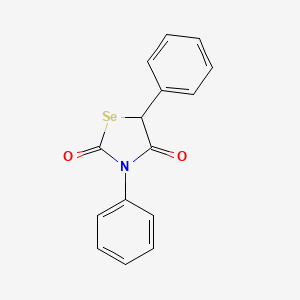
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
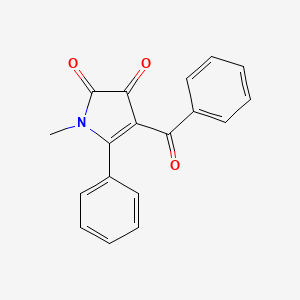
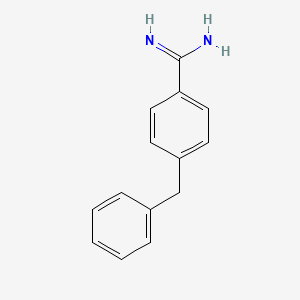
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
